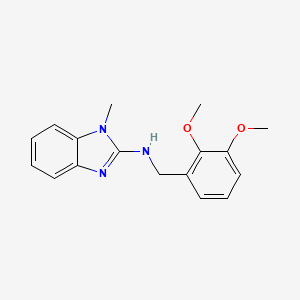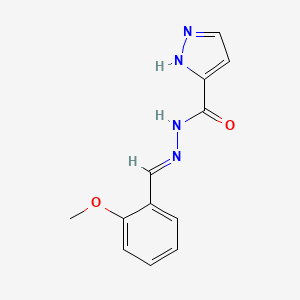
N,N-diisopropyl-2,4-dimethoxybenzamide
Overview
Description
N,N-diisopropyl-2,4-dimethoxybenzamide, commonly known as DIBAL-H, is a chemical compound that is widely used in organic chemistry as a reducing agent. It is a colorless liquid with a pungent odor and is highly reactive. DIBAL-H is a versatile reducing agent that can reduce a wide range of functional groups, including esters, ketones, and nitriles.
Mechanism of Action
DIBAL-H is a strong reducing agent that can reduce a wide range of functional groups. The mechanism of action involves the transfer of a hydride ion (H-) from DIBAL-H to the functional group. The reduction process is highly selective and usually occurs under mild conditions.
Biochemical and Physiological Effects:
DIBAL-H is not used for biochemical or physiological effects. It is only used in organic chemistry as a reducing agent.
Advantages and Limitations for Lab Experiments
DIBAL-H has several advantages and limitations for lab experiments. One of the main advantages is its high selectivity, which allows for the reduction of specific functional groups without affecting other groups. DIBAL-H is also highly reactive, which makes it useful for reducing functional groups under mild conditions. However, DIBAL-H is a highly reactive and flammable compound, which requires special handling and storage. It is also a toxic and corrosive substance, which can cause severe burns and respiratory problems if not handled properly.
Future Directions
There are several future directions for the research and development of DIBAL-H. One direction is the development of new and more efficient synthesis methods for DIBAL-H. Another direction is the development of new applications for DIBAL-H in organic chemistry, such as the synthesis of new pharmaceuticals and natural products. Finally, there is a need for the development of safer and more environmentally friendly reducing agents that can replace DIBAL-H in certain applications.
Scientific Research Applications
DIBAL-H is widely used in organic chemistry as a reducing agent. It is used to reduce a wide range of functional groups, including esters, ketones, and nitriles. DIBAL-H is also used in the synthesis of complex organic molecules, including natural products and pharmaceuticals. In addition, DIBAL-H is used in the preparation of chiral compounds, which are important in the pharmaceutical industry.
properties
IUPAC Name |
2,4-dimethoxy-N,N-di(propan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-10(2)16(11(3)4)15(17)13-8-7-12(18-5)9-14(13)19-6/h7-11H,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDHZTSOMKXQOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=C(C=C(C=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-ethylphenyl)-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5808139.png)
![3-nitro-1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazole](/img/structure/B5808140.png)
![4-chloro-N'-[1-(5-methyl-2-furyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5808147.png)

![N-[4-(acetylamino)-2,5-dimethoxyphenyl]-2,2,2-trifluoroacetamide](/img/structure/B5808154.png)
![isopropyl [(4-methyl-2-quinolinyl)thio]acetate](/img/structure/B5808177.png)

![2-(2,6-dichlorophenyl)-N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B5808200.png)
![N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-furamide](/img/structure/B5808208.png)
![N-allyl-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide](/img/structure/B5808219.png)

![2-(1,3-benzodioxol-5-yl)-3-[4-(diethylamino)phenyl]acrylonitrile](/img/structure/B5808229.png)
![3-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5808238.png)